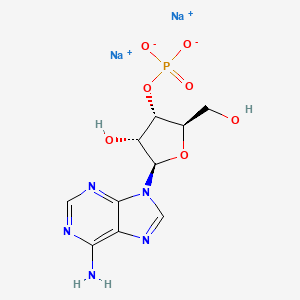

![molecular formula C27H25N3O2 B2538729 3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189444-88-9](/img/structure/B2538729.png)

3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

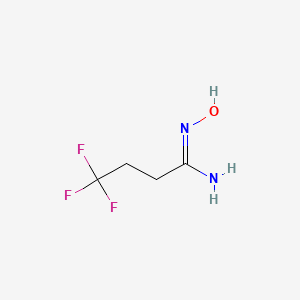

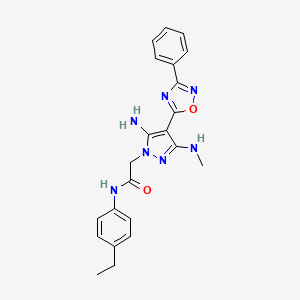

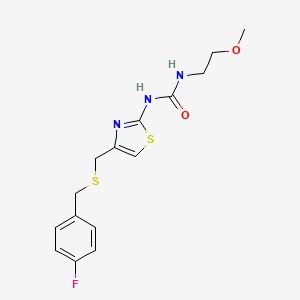

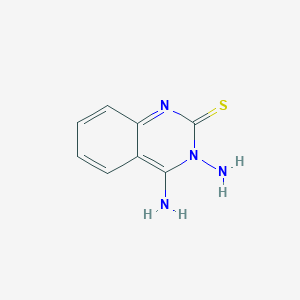

The compound "3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests it is a derivative of pyrimidoindole, which is a fused heterocyclic system combining pyrimidine and indole rings. This type of compound is often explored for its pharmacological properties.

Synthesis Analysis

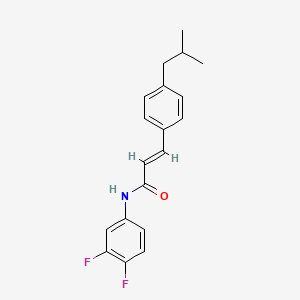

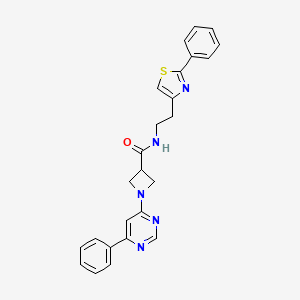

The synthesis of related compounds has been reported in the literature. For instance, a series of pyrrolidin-2-ones with anti-inflammatory and analgesic properties were synthesized, indicating that similar synthetic strategies could be applied to the target compound . Additionally, thiazolopyrimidines have been synthesized and characterized, suggesting that methods involving heterocyclic chemistry, such as condensation reactions and the use of NMR, IR spectroscopy, and mass spectrometry, could be relevant . Moreover, a synthetic method for γ-carboline derivatives, which are structurally related to the target compound, has been developed using 1-hydroxyindole chemistry . These methods could potentially be adapted for the synthesis of "3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction (SCXRD), which is crucial for understanding the arrangement of atoms within the crystal lattice and the type of hydrogen bonding present . The polymorphism of a pyrazolone derivative has also been studied, revealing different dihedral angles between rings in different polymorphs . These analyses are essential for predicting the behavior of the target compound in the solid state and its potential interactions in biological systems.

Chemical Reactions Analysis

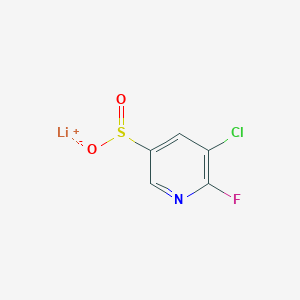

The reactivity of similar heterocyclic compounds has been explored. For example, the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile in the presence of dimethyl formamide and anhydrous potassium carbonate afforded a pyrimidobenzothiazole derivative . This indicates that the target compound may also undergo reactions with nucleophiles or electrophiles to form new derivatives, which could be of interest for developing new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of methoxy and methylthio groups can affect the solubility, melting point, and stability of the compound . The type of hydrogen bonding and the presence of polymorphs can also influence the compound's crystalline properties and its behavior under different environmental conditions . Understanding these properties is crucial for the development of the compound as a potential drug candidate, as they will affect its formulation, storage, and bioavailability.

Applications De Recherche Scientifique

Antimalarial Activity

Research has shown that certain aromatic compounds, including methoxybenzyl derivatives, demonstrate significant and selective in vitro antimalarial activity. The study of secondary metabolite chemistry from marine organisms like Laurencia papillosa and tropical marine sponges has led to the isolation of compounds with potential antimalarial agents and lead compounds, suggesting a pathway for the development of new antimalarial drugs [A. Wright et al., 1996].

Environmental Impact of Parabens

The environmental fate and behavior of parabens, compounds structurally related to methoxybenzyl derivatives, have been extensively reviewed. Despite efficient removal from wastewater, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments due to their widespread use and continuous introduction into the environment. This research underlines the importance of understanding the environmental persistence and transformation of chemical compounds for ecological health and safety [Camille Haman et al., 2015].

Synthesis and Pharmaceutical Impurities

The novel synthesis methods and identification of pharmaceutical impurities in proton pump inhibitors highlight the importance of understanding the chemical properties and reactions of complex molecules for pharmaceutical development. This includes the study of methoxy and methylbenzyl derivatives in the context of improving drug synthesis processes and identifying potential impurities that could affect drug safety and efficacy [S. Saini et al., 2019].

Environmental and Health Effects of Sunscreen Ingredients

Research on the environmental and health effects of sunscreen active ingredients, including methoxy and methylbenzyl derivatives, provides insight into the potential toxicological impacts of these compounds. Studies suggest a need for further investigation into the neurotoxicity and ecological effects of certain UV filters used in sunscreens, underscoring the balance between UV protection and potential adverse health and environmental impacts [Joanna A. Ruszkiewicz et al., 2017].

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of action

The exact mode of action can vary depending on the specific derivative and target. For example, some indole derivatives have been reported to have antiviral activity, inhibiting viral replication by interacting with specific viral proteins .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The result of the action of indole derivatives can be diverse due to their wide range of biological activities. For example, some derivatives have been found to inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial agents .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-18-7-10-20(11-8-18)16-30-24-12-9-19(2)13-23(24)25-26(30)27(31)29(17-28-25)15-21-5-4-6-22(14-21)32-3/h4-14,17H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBPCCVJTREOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)